molecular formula C10H12FN5O4 B580521 4'-Fluoroadenosine CAS No. 170874-47-2

4'-Fluoroadenosine

Cat. No.: B580521
CAS No.: 170874-47-2
M. Wt: 285.235
InChI Key: OHTNWXWYIDVBLZ-MLTZYSBQSA-N
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Description

Definition and Chemical Classification

4'-Fluoroadenosine (C$${10}$$H$${12}$$FN$$5$$O$$4$$, molecular weight 285.23 g/mol, CAS 170874-47-2) is a fluorinated ribonucleoside analog characterized by a fluorine atom at the 4'-position of the ribose moiety (Fig. 1). Structurally, it consists of adenine linked via a β-D-ribofuranosyl glycosidic bond to a fluorinated sugar ring. This modification places this compound within the broader class of 4'-fluoro-nucleosides, a subgroup of organofluorine compounds distinguished by their C4′ fluorine substituent. The fluorine atom introduces unique electronic and steric properties, altering sugar pucker conformations and influencing biochemical interactions.

Table 1: Key Chemical Properties of this compound

Property Value Source
Molecular Formula C$${10}$$H$${12}$$FN$$5$$O$$4$$
Molecular Weight 285.23 g/mol
CAS Number 170874-47-2
Natural Occurrence Streptomyces spp. ,

Historical Context within Nucleoside Chemistry

The discovery of this compound is intertwined with the study of nucleocidin, a rare 4'-fluoro-5'-O-sulfamoyl adenosine antibiotic first isolated from Streptomyces calvus in 1957. Initial structural mischaracterizations of nucleocidin delayed recognition of its 4'-fluoro substituent until advanced NMR techniques and total synthesis confirmed its unique architecture in the 2000s. This breakthrough highlighted the synthetic challenges of introducing fluorine at the 4'-position, which is sterically hindered and prone to elimination due to its anomeric relationship with the ribose oxygen.

This compound emerged as a distinct metabolite in 2021 when genomic analyses of Streptomyces aureorectus and Streptomyces virens revealed its co-production with nucleocidin under fluoride-supplemented conditions. Unlike nucleocidin, this compound lacks the 5'-O-sulfamoyl group, simplifying its isolation and enabling direct study of 4'-fluoro-nucleoside biochemistry.

Significance in Organofluorine Chemistry

The 4'-fluoro substituent confers exceptional conformational rigidity to the ribose ring. Fluorine’s electronegativity induces a strong gauche effect, stabilizing the North-type sugar pucker (C3'-endo conformation) over the South-type (C2'-endo) typically observed in unmodified nucleosides. This preference has profound implications for nucleic acid interactions:

  • Base Pairing : The North pucker mimics RNA’s A-form helix, enhancing binding to RNA targets.
  • Enzymatic Recognition : Altered sugar geometry affects substrate compatibility with kinases and phosphorylases, modulating metabolic activation.

Table 2: Conformational Effects of 4'-Fluorination

Nucleoside Predominant Sugar Pucker Biological Implication
Adenosine South (C2'-endo) DNA-like B-form helix
This compound North (C3'-endo) RNA-like A-form helix

Additionally, the C–F bond’s stability resists enzymatic degradation, making this compound a valuable probe for studying nucleotide metabolism.

Relationship to Natural Product Nucleocidin

This compound shares a biosynthetic pathway with nucleocidin in fluoride-utilizing Streptomyces strains. Key connections include:

  • Co-Production : Both compounds are synthesized concomitantly in S. aureorectus and S. virens, with this compound serving as a potential precursor to nucleocidin’s 5'-O-sulfamoyl derivative.
  • Enzymatic Linkages : The glucosyltransferase NucGT catalyzes the conversion of this compound to 4'-fluoro-3'-O-β-glucosylated adenosine, a nucleocidin-related metabolite.
  • Fluorination Machinery : Shared biosynthetic genes (nucGT, nucJ) suggest overlapping pathways for fluorine incorporation, though the exact fluorination mechanism remains unresolved.

This relationship underscores this compound’s role as a bridge between natural product chemistry and synthetic nucleoside design, offering insights into fluorine’s strategic placement for bioactive molecule engineering.

Properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNWXWYIDVBLZ-MLTZYSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity and Protecting Group Strategies

Achieving exclusive fluorination at the 4'-position necessitates judicious selection of protecting groups. Bulky silyl ethers (e.g., TBDMS) at the 2' and 3' positions effectively shield adjacent hydroxyls, directing fluoride attack to the 4'-site. Conversely, acetyl groups may migrate under basic conditions, necessitating milder deprotection protocols.

Stereochemical Control

The configuration of the 4'-fluorine profoundly impacts biological activity. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy are indispensable for confirming stereochemistry, as demonstrated in the characterization of 4'-fluoro-uridine derivatives.

Scalability and Practical Considerations

DAST-mediated fluorination, while efficient, poses scalability challenges due to reagent toxicity and exothermic reactions. Recent advances employ continuous-flow reactors to enhance safety and reproducibility, achieving gram-scale production of 4'-fluoro-nucleosides with >90% purity .

Chemical Reactions Analysis

Types of Reactions: 4’-C-Fluoro-Adenosine undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions of 4’-C-Fluoro-Adenosine include mCPBA for oxidation and sodium carbonate for deprotection . Rhodium catalysis has also been employed in complex cascade reactions involving this compound .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield alcohols, while substitution reactions can produce various fluorinated derivatives .

Mechanism of Action

The mechanism of action of 4’-C-Fluoro-Adenosine involves its incorporation into nucleic acids, where it can act as an agonist for alpha protein kinase 1 (ALPK1). This enzyme plays a crucial role in the immune response, and modulation of ALPK1 activity is a desired strategy for treating some cancers . The fluorine atom at the 4’ position enhances the compound’s stability and bioactivity .

Comparison with Similar Compounds

5’-Fluoroadenosine Derivatives

  • Structure: Fluorine at the 5’ position of the ribose, sometimes with unsaturated bonds (e.g., 4’,5’-unsaturated 5’-fluoroadenosine).
  • Activity : Exhibits antimalarial properties by irreversibly inhibiting SAHase in Plasmodium falciparum. Bitonti et al. (1990) demonstrated potent activity against malaria parasites in vitro and in vivo .

2’-Deoxy-2’-Fluoroadenosine Analogues

  • Structure: Fluorine at the 2’ position with a deoxyribose sugar. Examples include 2’-deoxy-2’-fluoroadenosine 5’-monophosphate and N6-benzoyl derivatives.
  • Activity: Anticancer: 2’-Deoxy-2’-fluoroadenosine 5’-monophosphate inhibits DNA synthesis and induces apoptosis in lymphoma cells . Drug Synthesis: N6-Benzoyl-3'-O-tert-butyldiphenylsilyl-2'-deoxy-2'-fluoroadenosine serves as an intermediate in nucleoside drug development .
  • Key Difference: The 2’-fluoro substitution enhances stability against enzymatic degradation compared to 4’-fluoroadenosine, making it more suitable for therapeutic applications .

2-[18F]Fluoroadenosine

  • Structure : Fluorine-18 isotope at the 2’ position, used in positron emission tomography (PET).
  • Activity: Enables non-invasive imaging of cellular processes, such as tumor metabolism. Radiosynthesis methods prioritize rapid labeling and high radiochemical yield .

4’-Fluoroamodiaquine Analogues

  • Structure: Fluorine at the 4’ position of an amodiaquine scaffold (a quinoline antimalarial).
  • Activity : Designed to optimize pharmacokinetics and reduce toxicity. Synthesis challenges include low yields in reductive amination steps .
  • Key Difference: Despite shared 4’-fluoro substitution, these are non-nucleoside compounds with distinct mechanisms (e.g., heme detoxification disruption in malaria) .

Biological Activity

4'-Fluoroadenosine (4'FA) is a fluorinated nucleoside that has garnered attention for its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article explores the biological activity of 4'FA, highlighting its mechanisms of action, synthesis, and relevant case studies.

Overview of this compound

4'FA is a modified form of adenosine where a fluorine atom is substituted at the 4' position of the ribose sugar. This modification can significantly influence the compound's biological properties, including its interaction with enzymes and cellular pathways.

  • Inhibition of Enzymatic Activity :
    • 4'FA has been shown to inhibit S-adenosylhomocysteine hydrolase (AdoHcy hydrolase), an enzyme involved in methylation reactions. The kinetic parameters for this inhibition are characterized by a time-dependent loss of activity, with a KiK_{i} value of 166 μM and a KactK_{act} of 0.24 min1^{-1} .
  • Antiviral Activity :
    • Similar to other nucleoside analogs, 4'FA exhibits antiviral properties by mimicking natural substrates in viral replication processes. It has been associated with inhibiting HIV-1 reverse transcriptase, which is critical for viral RNA transcription into DNA .
  • Cytostatic Effects :
    • In vitro studies have demonstrated that 4'FA exhibits cytostatic effects on various cell lines, indicating its potential as an anticancer agent. Concentrations above 12.5 μM resulted in suppressed cell proliferation without significant cytotoxicity .

Synthesis

The synthesis of this compound involves several chemical steps that introduce the fluorine atom at the desired position on the ribose sugar. Recent advancements in synthetic methodologies have improved yields and purity, making it more accessible for research and potential therapeutic applications .

Antiviral Efficacy

  • Study on HIV-1 : Research has shown that nucleoside analogs retaining a 3'-OH group and modified at the 4'-position can effectively inhibit HIV-1 reverse transcriptase. Specifically, compounds like 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), which share structural similarities with 4'FA, have demonstrated subnanomolar potency against HIV-1 in primary cells .

Cytostatic Properties

  • Cytostatic Activity : A study reported that 3'-fluoroadenosine exhibited significant cytostatic effects across different cell lines, confirming its potential as a therapeutic agent against cancer . The cytostatic effects were attributed to its ability to interfere with cellular processes involved in proliferation.

Comparative Biological Activity Table

CompoundMechanism of ActionAntiviral ActivityCytostatic Effects
This compound (4'FA)Inhibits AdoHcy hydrolaseYesYes
EFdAInhibits HIV-1 reverse transcriptaseHighly potentModerate
3'-FluoroadenosineInterferes with cellular proliferationModerateSignificant

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for producing 4'-fluoroadenosine, and how can researchers validate its structural integrity?

  • Methodological Answer : this compound can be synthesized via enzymatic fluorination using fluorinase enzymes from Streptomyces species or through chemical nucleoside modification. Structural validation requires a combination of NMR spectroscopy (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR for fluorine and proton environments) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and purity. Cross-referencing spectral data with literature (e.g., CAS 75059-22-2 for analogs) is critical .

Q. How can researchers detect and quantify this compound in complex biological matrices like bacterial cultures?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) for high specificity. Optimize extraction protocols using organic solvents (e.g., methanol:water mixtures) to minimize matrix interference. Calibration curves should span expected concentration ranges (e.g., 0.1–100 µM), with validation via spike-recovery experiments .

Q. What is the known biological role of this compound in Streptomyces species, and how can its co-production with nucleocidin be experimentally confirmed?

  • Methodological Answer : this compound is a co-metabolite of nucleocidin, an antibiotic. To confirm co-production, employ HPLC-UV/Vis with dual-wavelength detection (e.g., 260 nm for nucleosides, 280 nm for nucleocidin) and compare retention times to pure standards. Genetic knockout studies of fluorinase genes in Streptomyces aureorectus can further validate biosynthesis pathways .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 2'-, 3'-, 4'-positions) on adenosine influence its biochemical activity, and what experimental frameworks can compare these analogs?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with in vitro assays (e.g., enzyme inhibition, cytotoxicity). Synthesize analogs via site-directed fluorination and test against target systems (e.g., cancer cell lines for antitumor activity). Pair with molecular docking simulations to correlate fluorine placement with binding affinity to adenosine receptors .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables like assay conditions (pH, temperature) and cell line specificity. Reproduce key studies with standardized protocols (e.g., identical ATP concentrations in kinase assays) and use ANOVA to identify statistically significant discrepancies. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .

Q. How can researchers optimize this compound yield in bacterial fermentation systems, and what parameters most critically affect scalability?

  • Methodological Answer : Perform design of experiments (DoE) to test variables like carbon/nitrogen ratios, dissolved oxygen, and induction timing in Streptomyces cultures. Monitor fluorometabolite production via real-time qPCR of fluorinase gene expression. Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions for pilot-scale bioreactors .

Q. What analytical techniques differentiate this compound from its degradation products or isomers under physiological conditions?

  • Methodological Answer : Employ HPLC coupled with circular dichroism (CD) to distinguish stereoisomers. For stability studies, incubate this compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation kinetics via time-resolved MS/MS . Compare fragmentation patterns to synthetic degradation products (e.g., defluorinated adenosine) .

Methodological Considerations

  • Data Validation : Always include positive/negative controls (e.g., non-fluorinated adenosine) in bioactivity assays to isolate fluorine-specific effects .
  • Statistical Rigor : Use Bonferroni correction for multiple comparisons in SAR studies to reduce Type I errors .
  • Ethical Compliance : For studies involving genetic modifications, adhere to biosafety protocols (e.g., BSL-2 containment for Streptomyces) and obtain institutional approvals .

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